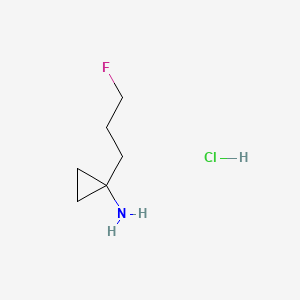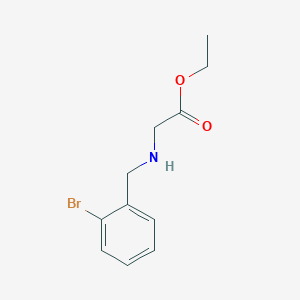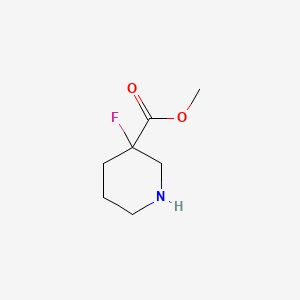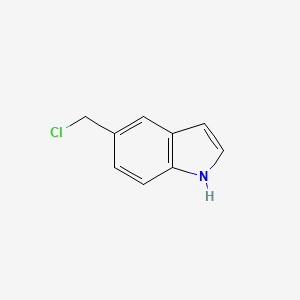
5-(chloromethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1H-indole: is an organic compound that belongs to the indole family, characterized by a chloromethyl group attached to the fifth position of the indole ring. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1H-indole can be achieved through several methods:
-
Chloromethylation of Indole: : This method involves the direct chloromethylation of indole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out at elevated temperatures to facilitate the formation of the chloromethyl group at the fifth position of the indole ring.
-
Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which undergoes cyclization and rearrangement to form the indole ring. The chloromethyl group can then be introduced through subsequent chloromethylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production suitable for commercial applications.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : 5-(Chloromethyl)-1H-indole can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
-
Oxidation Reactions: : The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction Reactions: : Reduction of the chloromethyl group can lead to the formation of methylindole derivatives. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-5-carboxaldehyde or indole-5-carboxylic acid.
Reduction: 5-Methyl-1H-indole.
科学的研究の応用
5-(Chloromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(chloromethyl)-1H-indole involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in proteins or other biomolecules.
類似化合物との比較
Similar Compounds
5-Methyl-1H-indole: Lacks the chloromethyl group, leading to different reactivity and applications.
5-Bromo-1H-indole: Contains a bromine atom instead of a chloromethyl group, affecting its chemical properties and reactivity.
5-Nitro-1H-indole: Contains a nitro group, leading to different biological activities and applications.
Uniqueness
5-(Chloromethyl)-1H-indole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for diverse chemical transformations
特性
IUPAC Name |
5-(chloromethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZFAXLMWBPSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
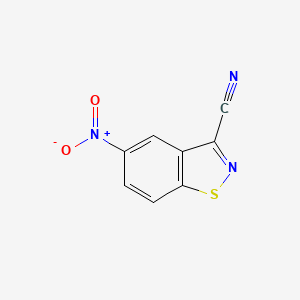
![Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride](/img/structure/B13516705.png)

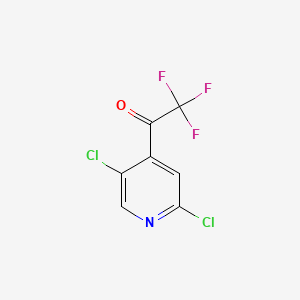
![1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine](/img/structure/B13516721.png)

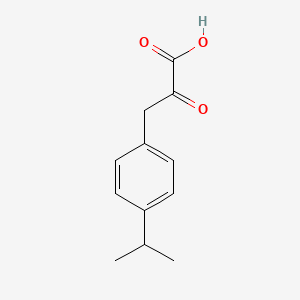
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)
